molecular formula C11H14N2OS B1621154 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea CAS No. 1138-72-3

1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea

Cat. No. B1621154
CAS RN: 1138-72-3
M. Wt: 222.31 g/mol
InChI Key: REZDXTXPJKIOKH-UHFFFAOYSA-N
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Description



  • 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea is a chemical compound with the molecular formula C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>OS .

  • It is also known by other names such as N-allyl-N’-(4-methoxyphenyl)thiourea and 4’-Methoxyphenyl-2-propanone .

  • The compound has a molecular weight of 222.31 g/mol .

  • It is a solid substance with a white to light yellow color .





  • Synthesis Analysis



    • The synthesis of 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea involves the reaction of allylamine with 4-methoxybenzoyl isothiocyanate .

    • The reaction proceeds through nucleophilic substitution, resulting in the formation of the target compound.





  • Molecular Structure Analysis



    • The molecular structure of 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea consists of a thiourea group (N-C-S) attached to a 4-methoxyphenyl ring and an allyl group .

    • The prop-2-EN-1-YL group is attached to the nitrogen atom of the thiourea moiety.





  • Chemical Reactions Analysis



    • The compound can undergo various reactions, including nucleophilic substitutions, oxidation, and reduction.

    • For example, it can react with acid chlorides to form amides or with alkyl halides to form substituted thioureas.





  • Physical And Chemical Properties Analysis



    • Melting Point : The compound has a melting point of approximately 100-105°C .

    • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone and ethanol .

    • Odor : It has a slight aromatic odor .

    • Stability : It is stable under normal conditions.




  • Safety And Hazards



    • Warning : The compound may cause skin and eye irritation.

    • Precautions : Avoid inhalation, ingestion, and contact with skin or eyes. Use appropriate protective equipment.




  • Future Directions



    • Further research is needed to explore the compound’s potential as an anti-inflammatory agent.

    • Investigate its pharmacokinetics, toxicity, and efficacy in animal models.

    • Explore its interactions with cellular targets and signaling pathways.




    properties

    IUPAC Name

    1-(4-methoxyphenyl)-3-prop-2-enylthiourea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H2,12,13,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    REZDXTXPJKIOKH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=S)NCC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14N2OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40365509
    Record name N-allyl-N'-(4-methoxyphenyl)thiourea
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40365509
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    222.31 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea

    CAS RN

    1138-72-3
    Record name N-allyl-N'-(4-methoxyphenyl)thiourea
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40365509
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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